BenchChemオンラインストアへようこそ!

Ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate

Medicinal Chemistry Lead Optimization Drug Discovery

Choose Ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate for kinase drug discovery. Unlike its 4-chloro counterpart, this non-chlorinated scaffold enables orthogonal C-H activation and N-alkylation, unlocking broader chemical space. The core mimics adenine, providing a privileged template for potent, selective kinase inhibitors. The C-5 ethyl ester permits rapid diversification via hydrolysis and amide coupling, accelerating SAR exploration. Supported by documented antiproliferative activity and favorable therapeutic windows, this building block is ideal for developing selective CSF1R, TrkA, and FGFR inhibitors and chemical biology probes.

Molecular Formula C9H9N3O2
Molecular Weight 191.19 g/mol
Cat. No. B11905710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate
Molecular FormulaC9H9N3O2
Molecular Weight191.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CNC2=NC=NC=C12
InChIInChI=1S/C9H9N3O2/c1-2-14-9(13)7-4-11-8-6(7)3-10-5-12-8/h3-5H,2H2,1H3,(H,10,11,12)
InChIKeyBSIUTGBUYRLLKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate: A Versatile Pyrrolopyrimidine Scaffold for Targeted Library Synthesis


Ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate (CAS 1936073-84-5) is a heterocyclic building block featuring a fused pyrrolo[2,3-d]pyrimidine core with an ethyl ester substituent at the 5-position . This scaffold is a privileged structure in medicinal chemistry, particularly for the development of kinase inhibitors, due to its structural mimicry of the adenine moiety of ATP [1]. The pyrrolo[2,3-d]pyrimidine isomer is a foundational template for designing potent and selective inhibitors of various kinases, and the 5-carboxylate ester provides a critical synthetic handle for further derivatization and optimization in drug discovery programs [2].

Why Ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate Is Not Interchangeable with Other Pyrrolopyrimidine Analogs


The pyrrolo[2,3-d]pyrimidine core's biological activity and synthetic utility are exquisitely sensitive to the nature and position of its substituents. While the core scaffold is common, small structural modifications, such as the replacement of the ethyl ester with a methyl ester or the introduction of a chloro group, profoundly impact key properties including reactivity, solubility, and steric profile [1]. These differences are not merely academic; they are the foundation of structure-activity relationship (SAR) studies that guide lead optimization [2]. Therefore, substituting Ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate with a seemingly similar analog without rigorous experimental validation risks introducing uncharacterized variables that can derail a synthesis, alter a biological profile, or invalidate comparative data in a screening campaign. The quantitative evidence below demonstrates why this specific substitution pattern is essential for defined research applications.

Quantitative Differentiation of Ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate: Evidence for Informed Scientific Selection


Altered Lipophilicity and Synthetic Versatility vs. Methyl Ester Analog

The ethyl ester of Ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate provides a calculated increase in lipophilicity compared to its methyl ester analog, methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate . This is quantified by a difference of one carbon unit in the ester chain, which translates to a higher calculated partition coefficient (cLogP) and altered solubility profile. The ethyl ester's enhanced lipophilicity can be advantageous for improving membrane permeability in cell-based assays, while the methyl ester may be preferred for aqueous solubility . This difference is a key parameter in medicinal chemistry optimization, where small changes in logP significantly impact a compound's pharmacokinetic properties. Furthermore, the ethyl ester provides a distinct synthetic handle, offering different reaction kinetics in hydrolysis and transesterification reactions, which is critical for generating diverse compound libraries [1].

Medicinal Chemistry Lead Optimization Drug Discovery

Differentiated Reactivity: A Non-Chlorinated Scaffold for Orthogonal Derivatization

A critical distinction lies in the absence of a 4-chloro substituent in Ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate compared to the commonly used intermediate, ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate [1]. The 4-chloro analog is designed for nucleophilic aromatic substitution (SNAr) or cross-coupling reactions at the 4-position. In contrast, the non-chlorinated target compound possesses an unsubstituted pyrimidine ring, which dictates a completely different set of orthogonal functionalization strategies (e.g., directed C-H activation, N-oxidation, or functionalization at the 2- or 6-positions) . The presence of the 4-chloro group also significantly alters the electronic properties of the heterocyclic core, with the chloro derivative having a different molecular weight (225.63 g/mol vs. 191.19 g/mol) and a higher calculated boiling point [1].

Synthetic Chemistry Cross-Coupling Scaffold Functionalization

Demonstrated Antiproliferative Potential via Core Scaffold in SAR Studies

The 5-substituted pyrrolo[2,3-d]pyrimidine core, of which Ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate is a foundational member, has been shown to be critical for antiproliferative activity. A structure-activity relationship (SAR) study of 5,6-disubstituted pyrrolo[2,3-d]pyrimidine derivatives, which are synthetic descendants of the 5-carboxylate scaffold, identified compound 6f as a potent broad-spectrum anticancer agent [1]. This compound exhibited submicromolar GI50 values across multiple cancer cell lines and demonstrated selective inhibitory activity against FGFR4 (IC50 = 6.71 µM), Tie2 (IC50 = 6.84 µM), and TrkA (IC50 = 2.25 µM) kinases [1]. This contrasts with other scaffolds like pyrazolopyrimidines, where a core switch was necessary to improve kinase selectivity, underscoring the unique selectivity profile achievable with the pyrrolo[2,3-d]pyrimidine system [2].

Cancer Research Antiproliferative Agents Kinase Inhibition

Core Scaffold as a Foundation for Achieving Subnanomolar Kinase Selectivity

The pyrrolo[2,3-d]pyrimidine core, from which this compound is derived, has been successfully utilized to develop highly selective kinase inhibitors. A recent study reported the synthesis of a series of pyrrolo[2,3-d]pyrimidines that achieved subnanomolar enzymatic inhibition of CSF1R (colony-stimulating factor-1 receptor) with excellent selectivity over other kinases in the PDGFR family [1]. This level of selectivity and potency is a direct result of the core scaffold's ability to be elaborated with specific substituents to target unique binding pockets, a property not universally shared by all fused heterocyclic cores [1]. The study highlights that the pyrrolo[2,3-d]pyrimidine framework allows for functionalization strategies that can target the autoinhibited form of a kinase, a mechanism that contrasts with other inhibitors like pexidartinib and contributes to exquisite selectivity [1].

Kinase Inhibitors Drug Selectivity Structure-Based Design

Defined Research Applications for Ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate Based on Experimental Evidence


Lead Optimization in Kinase Inhibitor Programs

Ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate serves as an ideal starting scaffold for lead optimization in kinase drug discovery. The core's ability to be functionalized at multiple positions (C-2, C-4, C-5, C-6, and N-7) allows medicinal chemists to systematically explore structure-activity relationships (SAR) to enhance potency, selectivity, and drug-like properties [1]. As demonstrated by Lee et al. (2018), elaboration of this core with fluorobenzyl piperazines and octamide moieties at C5 and C6 yielded compounds with potent antiproliferative activity and selective kinase inhibition (TrkA IC50 = 2.25 µM), validating this scaffold's utility in generating valuable lead compounds [1].

Synthesis of Diversified Compound Libraries for Targeted Screening

The non-chlorinated nature of Ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate makes it a versatile building block for constructing diverse compound libraries. Unlike its 4-chloro counterpart, which is primarily used for SNAr reactions, this compound can be functionalized via alternative, orthogonal chemistries such as directed C-H activation or N-alkylation, enabling access to a broader and more novel chemical space [2]. This is essential for screening campaigns against novel or difficult-to-drug targets where diverse chemotypes are required to identify initial hits. The ethyl ester handle also provides a convenient point for further diversification through hydrolysis and subsequent amide coupling, facilitating the rapid generation of analogs for SAR exploration [3].

Development of Anticancer Agents with Defined Mechanisms of Action

This compound is a strategic starting point for programs aimed at developing novel anticancer agents. The pyrrolo[2,3-d]pyrimidine scaffold has a well-documented history of yielding inhibitors of clinically relevant kinases implicated in cancer, such as FGFR, Tie2, TrkA, and Src [1][4]. The research by Lee et al. (2018) provides a clear precedent: a derivative of this core (compound 6f) exhibited broad-spectrum anticancer activity with submicromolar GI50 values across multiple cell lines in the NCI-60 panel, while maintaining low cytotoxicity against normal cells (GI50 > 10 µM against HFF-1) [1]. This demonstrates the potential to achieve a favorable therapeutic window, a critical factor in oncology drug development. Furthermore, the scaffold's capacity for achieving high selectivity, as seen in CSF1R programs [5], is essential for minimizing off-target effects.

Basic Research into Kinase Signaling and Cellular Mechanisms

Beyond drug discovery, Ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate is a valuable tool for chemical biology and fundamental research. The parent scaffold can be elaborated to create potent and selective chemical probes for dissecting complex kinase signaling pathways [5]. For instance, the development of highly selective CSF1R inhibitors based on this core [5] provides researchers with precise tools to study macrophage biology, neuroinflammation, and bone disorders, where CSF1R signaling plays a crucial role. The ability to tune the scaffold's selectivity through rational design makes it an indispensable asset for generating the high-quality chemical probes required to validate biological targets and elucidate disease mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.